molecular formula C19H15F3O4 B3582641 3-(3,5-dimethylphenoxy)-7-methoxy-2-(trifluoromethyl)-4H-chromen-4-one

3-(3,5-dimethylphenoxy)-7-methoxy-2-(trifluoromethyl)-4H-chromen-4-one

Cat. No.: B3582641
M. Wt: 364.3 g/mol
InChI Key: SVCOTXOCRLCQDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3,5-dimethylphenoxy)-7-methoxy-2-(trifluoromethyl)-4H-chromen-4-one is a synthetic organic compound that belongs to the class of chromen-4-one derivatives. This compound is characterized by the presence of a trifluoromethyl group, a methoxy group, and a dimethylphenoxy group attached to the chromen-4-one core structure. These structural features contribute to its unique chemical and physical properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of 3-(3,5-dimethylphenoxy)-7-methoxy-2-(trifluoromethyl)-4H-chromen-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the chromen-4-one core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates in the presence of a catalyst.

    Attachment of the methoxy group: This can be accomplished through methylation reactions using reagents like dimethyl sulfate or methyl iodide.

    Incorporation of the dimethylphenoxy group: This step typically involves nucleophilic substitution reactions where the phenoxy group is introduced using appropriate phenol derivatives.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and equipment.

Chemical Reactions Analysis

3-(3,5-dimethylphenoxy)-7-methoxy-2-(trifluoromethyl)-4H-chromen-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under appropriate conditions.

    Coupling Reactions: It can undergo coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl derivatives.

Scientific Research Applications

3-(3,5-dimethylphenoxy)-7-methoxy-2-(trifluoromethyl)-4H-chromen-4-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(3,5-dimethylphenoxy)-7-methoxy-2-(trifluoromethyl)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate binding. Additionally, it may modulate receptor activity by interacting with receptor proteins and altering their signaling pathways. The exact mechanism of action depends on the specific biological context and the target molecules involved.

Comparison with Similar Compounds

3-(3,5-dimethylphenoxy)-7-methoxy-2-(trifluoromethyl)-4H-chromen-4-one can be compared with other similar compounds, such as:

    3-(3,5-dimethylphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one: Lacks the methoxy group, which may affect its chemical reactivity and biological activity.

    7-methoxy-2-(trifluoromethyl)-4H-chromen-4-one: Lacks the dimethylphenoxy group, which may influence its solubility and interaction with biological targets.

    3-(3,5-dimethylphenoxy)-4H-chromen-4-one: Lacks both the methoxy and trifluoromethyl groups, which may alter its overall chemical and physical properties.

The presence of the trifluoromethyl, methoxy, and dimethylphenoxy groups in this compound contributes to its unique characteristics, making it distinct from these similar compounds.

Properties

IUPAC Name

3-(3,5-dimethylphenoxy)-7-methoxy-2-(trifluoromethyl)chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F3O4/c1-10-6-11(2)8-13(7-10)25-17-16(23)14-5-4-12(24-3)9-15(14)26-18(17)19(20,21)22/h4-9H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVCOTXOCRLCQDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OC2=C(OC3=C(C2=O)C=CC(=C3)OC)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15F3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3,5-dimethylphenoxy)-7-methoxy-2-(trifluoromethyl)-4H-chromen-4-one
Reactant of Route 2
Reactant of Route 2
3-(3,5-dimethylphenoxy)-7-methoxy-2-(trifluoromethyl)-4H-chromen-4-one
Reactant of Route 3
3-(3,5-dimethylphenoxy)-7-methoxy-2-(trifluoromethyl)-4H-chromen-4-one
Reactant of Route 4
Reactant of Route 4
3-(3,5-dimethylphenoxy)-7-methoxy-2-(trifluoromethyl)-4H-chromen-4-one
Reactant of Route 5
Reactant of Route 5
3-(3,5-dimethylphenoxy)-7-methoxy-2-(trifluoromethyl)-4H-chromen-4-one
Reactant of Route 6
Reactant of Route 6
3-(3,5-dimethylphenoxy)-7-methoxy-2-(trifluoromethyl)-4H-chromen-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.